Preladenant-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

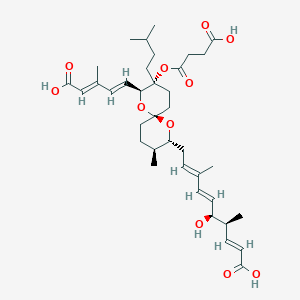

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Preladenant-d3 has been studied as an adjunctive therapy with Levodopa in Parkinson’s disease . In two phase 3 trials, Preladenant-d3 was evaluated as an adjunct to Levodopa in patients with Parkinson’s disease and motor fluctuations . The results from these trials provided valuable lessons for future research .

2. Reduction of “Off” Time in Parkinson’s Disease The clinical impact of therapeutic interventions in Parkinson’s disease is often measured as a reduction in “off” time when the beneficial effects of the standard-of-care L-DOPA formulations wane off . Preladenant-d3 has been investigated in this context .

Augmentation Therapy in Parkinson’s Disease

Preladenant-d3 has been applied in augmentation trials for Parkinson’s disease . A quantitative systems pharmacology model was used to simulate “off” time in these trials .

Adenosine 2A Receptor Antagonism

Preladenant-d3 is an adenosine 2A receptor antagonist . This property has been leveraged in its application as an adjunctive therapy with Levodopa in Parkinson’s disease .

Neuroprotection in Parkinson’s Disease

Research has suggested that adenosine A2A receptor antagonists like Preladenant-d3 may offer novel neuroprotection in animal models of Parkinson’s disease .

Dyskinesia Treatment

Preladenant-d3 has potential applications in the treatment of dyskinesia, a disorder characterized by involuntary, erratic movement . This application is based on the role of adenosine in the basal ganglia motor circuit .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Preladenant-d3 involves the incorporation of three deuterium atoms into the structure of Preladenant. This can be achieved through the introduction of deuterated reagents during the synthesis process.", "Starting Materials": [ "2-Amino-6-chloro-9-[5-(ethylcarbamoyl)-2-pyridyl]purine", "Deuterated reagents" ], "Reaction": [ "Step 1: Protection of the amino group with a suitable protecting group such as Boc or Fmoc", "Step 2: Deuterium incorporation at the desired positions using deuterated reagents", "Step 3: Deprotection of the amino group", "Step 4: Coupling of the deuterated intermediate with an appropriate acid derivative to form Preladenant-d3", "Step 5: Purification and isolation of the final product" ] } | |

Numéro CAS |

1346599-84-5 |

Nom du produit |

Preladenant-d3 |

Formule moléculaire |

C₂₅H₂₆D₃N₉O₃ |

Poids moléculaire |

506.57 |

Synonymes |

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)